
1-(4-Aminobenzyl)-DTPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminobenzyl)-DTPA, also known as this compound, is a useful research compound. Its molecular formula is C21H34Cl4N4O10 and its molecular weight is 644.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Imaging Applications
Contrast Agents in MRI:
1-(4-Aminobenzyl)-DTPA is utilized as a contrast agent in magnetic resonance imaging (MRI). Its derivatives, particularly when conjugated with gadolinium (Gd), enhance the imaging quality due to improved relaxivity properties. For instance, studies have shown that Gd-conjugated this compound exhibits superior in vivo and in vitro MRI properties compared to traditional Gd-DTPA agents. The relaxivity of these conjugates can be significantly higher, making them suitable for detailed imaging of tumors and other tissues .
Comparative Studies:
In a comparative study of Gd-DTPA and Gd-DOTA derivatives, it was found that the latter provided better stability and lower toxicity while maintaining effective imaging capabilities. This highlights the potential of this compound derivatives to be developed further for safer and more effective MRI applications .
Drug Delivery Systems
Nanoparticle Formulations:
this compound has been incorporated into nanoparticle formulations for targeted drug delivery. For example, poly(L-γ-glutamyl-glutamine) conjugated with Gd-DTPA has been developed as a drug delivery system that not only serves as a contrast agent but also delivers therapeutic agents directly to tumor sites. This dual functionality is achieved through the enhanced permeability and retention (EPR) effect, allowing for more effective treatment with real-time imaging capabilities .
Enhanced Drug Release Profiles:
Research indicates that nanoparticles incorporating this compound can achieve controlled drug release profiles, which are critical for maintaining therapeutic levels of drugs over extended periods. In vitro studies have demonstrated that these nanoparticles can release significant amounts of therapeutic agents over time while providing enhanced imaging contrast .
Therapeutic Applications
Tumor Theranostics:
The combination of diagnostic and therapeutic functions in formulations containing this compound positions it as a promising candidate for theranostic applications—where diagnosis and treatment are integrated. For instance, Gd-DTPA conjugated nanoparticles have shown effective antitumor effects while also allowing for MRI-based monitoring of treatment efficacy .
Case Studies:
Recent studies involving animal models have illustrated the effectiveness of these formulations in targeting tumors. For example, PGG-PTX-DTPA-Gd nanoparticles demonstrated significant accumulation in tumor tissues with enhanced MRI signals compared to free Gd-DTPA, indicating their potential for personalized cancer therapy .
Data Tables
Propriétés
Numéro CAS |
133097-22-0 |
---|---|
Formule moléculaire |
C21H34Cl4N4O10 |
Poids moléculaire |
644.3 g/mol |
Nom IUPAC |
2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride |
InChI |
InChI=1S/C21H30N4O10.4ClH/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31;;;;/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);4*1H |
Clé InChI |
HMLLWYKKTNEVCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N.Cl.Cl.Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N.Cl.Cl.Cl.Cl |
Synonymes |
1-(4-aminobenzyl)-DTPA 1-(p-aminobenzyl)-DTPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.